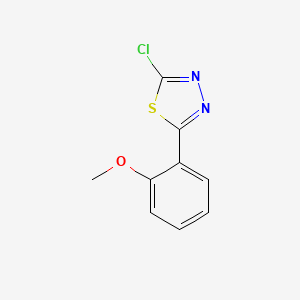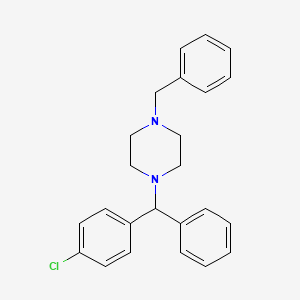
Demethyl Meclizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethyl Meclizine is a derivative of Meclizine, an antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound is an impurity of Meclizine and can be useful in the synthesis of other antihistamine drugs such as Hydroxyzine .
Vorbereitungsmethoden
The preparation of Demethyl Meclizine involves synthetic routes that typically include demethylation reactions. One common method is the microbial catalyzed regio-selective demethylation using specific strains of microbes like Streptomyces griseus . This method is advantageous due to its regio-selectivity and environmental friendliness.
Analyse Chemischer Reaktionen
Demethyl Meclizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Demethyl Meclizine has several scientific research applications:
Chemistry: It is used in the synthesis of other antihistamine drugs.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the development of treatments for motion sickness and vertigo.
Industry: It is used in the formulation of pharmaceutical products.
Wirkmechanismus
Demethyl Meclizine exerts its effects by acting as a histamine H1 antagonist. It works by inhibiting the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This results in the reduction of nausea, vomiting, and dizziness.
Vergleich Mit ähnlichen Verbindungen
Demethyl Meclizine is similar to other antihistamines such as Meclizine, Hydroxyzine, and Astaxanthin. it is unique due to its specific molecular structure and its use as an impurity in the synthesis of other drugs .
Similar Compounds
Meclizine: Used to treat motion sickness and vertigo.
Hydroxyzine: Used as an antihistamine and anxiolytic.
Astaxanthin: An antioxidant that extends lifespan in mice.
Eigenschaften
Molekularformel |
C24H25ClN2 |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1-benzyl-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C24H25ClN2/c25-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14,24H,15-19H2 |
InChI-Schlüssel |
NHJCUVGUUBMWHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


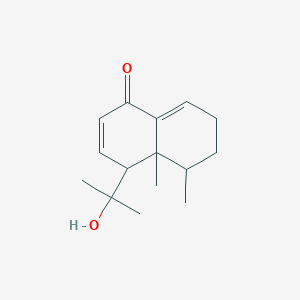
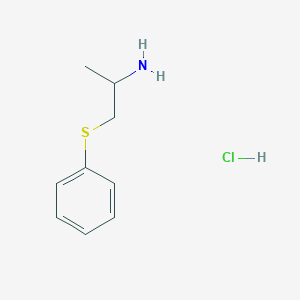
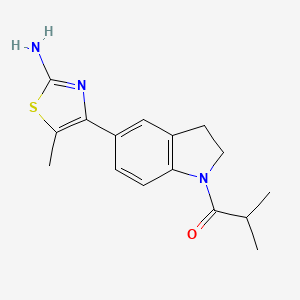

![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)

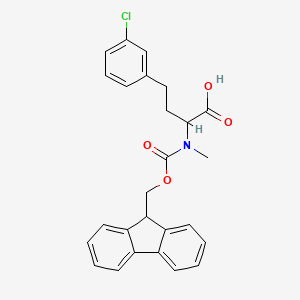
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
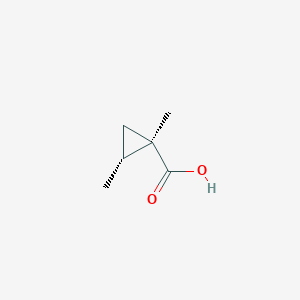
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

